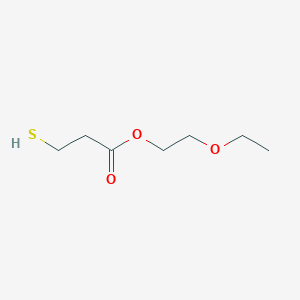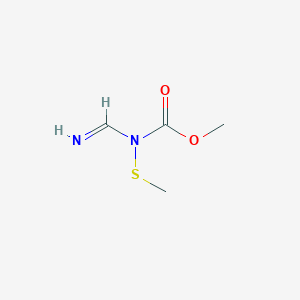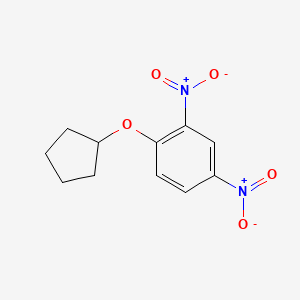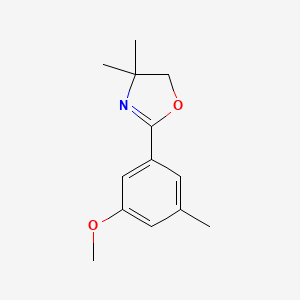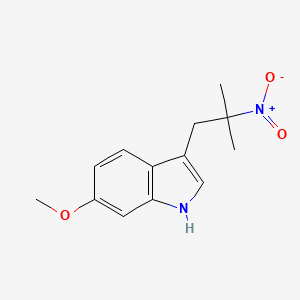
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole typically involves the reaction of 6-methoxyindole with 2-methyl-2-nitropropane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the final product, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted indoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole ring are likely involved in its biological activity, potentially through interactions with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyindole: Lacks the nitropropyl group but shares the methoxyindole core.
3-(2-Methyl-2-nitropropyl)indole: Lacks the methoxy group but shares the nitropropylindole core.
5-Methoxy-2-methyl-2-nitropropylindole: Similar structure but with different substitution patterns.
Uniqueness
6-Methoxy-3-(2-methyl-2-nitropropyl)-1H-indole is unique due to the presence of both the methoxy and nitropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
90301-16-9 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
6-methoxy-3-(2-methyl-2-nitropropyl)-1H-indole |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,15(16)17)7-9-8-14-12-6-10(18-3)4-5-11(9)12/h4-6,8,14H,7H2,1-3H3 |
Clé InChI |
AYNMHMRHPPKBKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CNC2=C1C=CC(=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


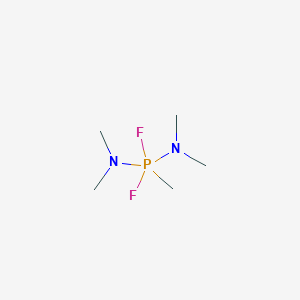
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
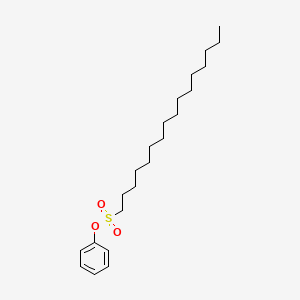
![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)
